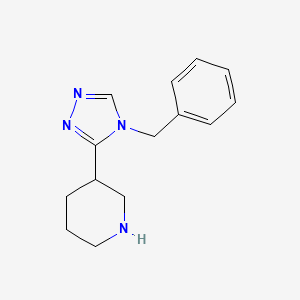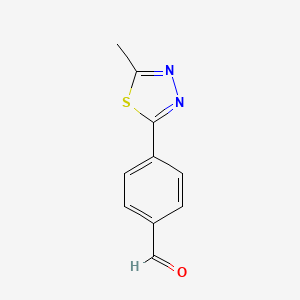
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Vue d'ensemble
Description
“4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This compound is related to 5-Methyl-1,3,4-thiadiazol-2-thiol, which is a pharmaceutical intermediate and a potent nitrification inhibitor .
Synthesis Analysis
The synthesis of related compounds involves various steps. For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized as sorafenib analogs . Another study reported the synthesis of a series of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde” can be inferred from related compounds. For example, a compound called 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows strong synergistic interaction with AmB and low toxicity towards human cells . Another compound, 5-methyl-1,3,4-thiadiazol-2-ol, has an empirical formula of C3H4N2OS and a molecular weight of 116.14 .Applications De Recherche Scientifique
Spectroscopic Studies and Molecular Aggregation
- Research has explored the molecular aggregation of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in different organic solvents, revealing variations in fluorescence emission spectra and circular dichroism (CD) spectra influenced by aggregation processes and the structure of substituent groups (Matwijczuk et al., 2016).
Synthesis and Characterization
- Novel benzaldehyde derivatives containing 1,3,4-thiadiazole have been synthesized and characterized using various spectroscopic methods, highlighting their potential in chemical research (Liu et al., 2014).
Antibacterial Activities
- The antibacterial activities of certain benzaldehyde derivatives, including those with 1,3,4-thiadiazole, were studied, showing promising results against various bacterial strains (Zhang et al., 2010).
Efficient Synthesis Techniques
- An efficient synthesis method for (un)substituted benzaldehyde (5-aryl-1,3,4-thiadiazol-2-yl)hydrazones using silica-supported dichlorophosphate was developed, offering environmental and procedural advantages (Li et al., 2008).
Molecular Organization in Lipid Systems
- Studies have shown the molecular organization of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in lipid systems, suggesting its interaction with lipid molecules and potential applications in biological studies (Kluczyk et al., 2016).
Fluorescence Effects and Aggregation Phenomena
- Fluorescence studies have highlighted interesting effects in solutions of related compounds, influenced by aggregation factors and charge transfer effects, which could have implications in various fields of research (Matwijczuk et al., 2018).
Propriétés
IUPAC Name |
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUGTKXFNKMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)
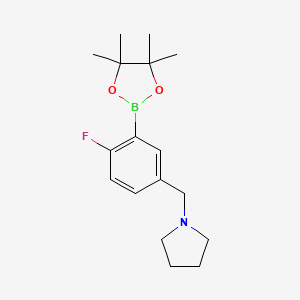
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
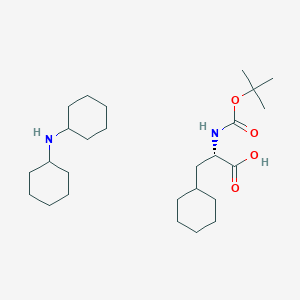
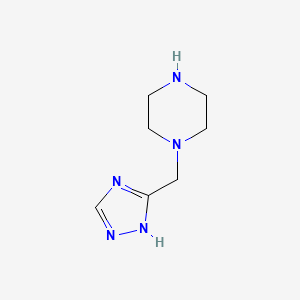
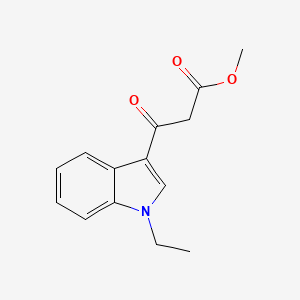
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
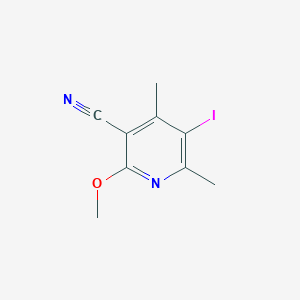
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
